molecular formula C13H22Si B1606278 Trimethyl(4-phenylbutyl)silane CAS No. 777-82-2

Trimethyl(4-phenylbutyl)silane

Cat. No.: B1606278
CAS No.: 777-82-2
M. Wt: 206.4 g/mol
InChI Key: ZJEHAURGGCWYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Organosilanes in Contemporary Chemical Research

Organosilane chemistry is a dynamic and expansive field of study centered on compounds that feature at least one carbon-silicon (C-Si) bond. russoindustrial.rusbfchem.com These organometallic compounds serve as crucial building blocks and valuable intermediates in a multitude of chemical synthesis processes. researchgate.net Organosilanes are noted for their unique hybrid nature, often possessing both organic functional groups and hydrolytically sensitive groups (like alkoxy groups) attached to the silicon atom. researchgate.netspast.org This dual functionality allows them to act as molecular bridges between inorganic and organic materials, a property that is fundamental to their widespread use. russoindustrial.ruresearchgate.net

In contemporary research, organosilanes are indispensable. They are frequently employed as coupling agents to enhance adhesion between organic polymers and inorganic fillers in composites, as surface modifying agents to impart properties like hydrophobicity, and as crosslinking agents in the production of high-performance polymers like silicones. russoindustrial.runcsu.eduzmsilane.com Their applications extend to materials science, electronics, and biomedical engineering. researchgate.netontosight.ai Furthermore, the development of novel organosilicon reagents and catalysts continues to be a major focus, with ongoing research aimed at creating structurally novel and synthetically useful organosilanes for advanced applications, including the synthesis of natural products. zhenleisonggroup.comnus.edu.sg The stability of the silicon-carbon bond contributes to the production of high-performance, durable materials, while the reactivity at the silicon center allows for a diverse range of chemical transformations. zmsilane.com

Structural and Functional Significance of Phenylbutylsilane Frameworks

The phenylbutylsilane framework incorporates a phenyl group and a butyl chain attached to a silicon atom. This specific arrangement imparts a combination of properties that are of significant interest in materials science and analytical chemistry. The phenyl group, a bulky aromatic substituent, is known to confer exceptional thermal stability to organosilicon compounds. This makes phenyl-substituted silanes valuable for high-temperature applications and as crosslinking agents in the synthesis of silicone polymers.

Research Trajectories for Trimethyl(4-phenylbutyl)silane within Organosilicon Compounds

Research specifically involving this compound positions it primarily as a subject of synthetic and spectroscopic investigation. The compound has been synthesized and characterized as part of broader studies exploring the reactivity of organosilicon compounds. For instance, detailed Nuclear Magnetic Resonance (NMR) data, including ¹³C NMR spectra, have been documented for this compound, which is crucial for its unambiguous identification and the study of its electronic environment. researchgate.net

The compound has also appeared as a product in studies of advanced catalytic reactions. In one such study, this compound was detected as a trace product during the alkyl group cross-metathesis of n-butyltrimethylsilane and ethylbenzene, a reaction aimed at forming new carbon-carbon bonds. mit.edu This indicates its relevance in understanding reaction mechanisms and identifying potential side products in complex catalytic cycles. Furthermore, the parent "(4-Phenylbutyl)silane" has been used in computational chemistry studies to analyze molecular force-constant matrices, contributing to a fundamental understanding of how interatomic interactions influence molecular frequencies. chemrxiv.org These research trajectories collectively define this compound as a valuable compound for fundamental organosilicon research, particularly in the areas of spectroscopic analysis, reaction mechanism elucidation, and computational modeling.

Compound Data

Table 1: Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
¹³CData available from referenced literature researchgate.net
¹HData available from referenced literature researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHAURGGCWYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339087
Record name Trimethyl(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-82-2
Record name Trimethyl(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trimethyl 4 Phenylbutyl Silane and Analogous Derivatives

Classical Approaches in the Synthesis of Phenylbutylsilanes

Traditional methods for the synthesis of phenylbutylsilanes often rely on the use of highly reactive organometallic reagents or strong bases to facilitate the formation of the C-Si bond.

Grignard Reagent-Mediated Silylation Pathways

A cornerstone in organosilicon chemistry is the Grignard reaction, which provides a straightforward route to C-Si bond formation. This method involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable silicon electrophile, typically a chlorosilane. In the context of Trimethyl(4-phenylbutyl)silane, this would involve the preparation of 4-phenylbutylmagnesium bromide followed by its reaction with trimethylchlorosilane.

The general reaction scheme is as follows:

Step 1: Formation of the Grignard Reagent 4-Phenylbutyl bromide reacts with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-phenylbutylmagnesium bromide.

Step 2: Silylation The freshly prepared Grignard reagent is then treated with trimethylchlorosilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride ion and forming the desired this compound.

Reactant 1Reactant 2ReagentSolventProduct
4-Phenylbutyl bromideMagnesium-Diethyl ether or THF4-Phenylbutylmagnesium bromide
4-Phenylbutylmagnesium bromideTrimethylchlorosilane-Diethyl ether or THFThis compound

This method is widely applicable for the synthesis of a variety of alkyl and aryl silanes. The reactivity of the Grignard reagent is a key factor, and reaction conditions must be carefully controlled to avoid side reactions.

Organometallic Coupling Reactions for Carbon-Silicon Bond Formation

Beyond Grignard reagents, other organometallic coupling reactions can be employed to form the C-Si bond in phenylbutylsilanes. mt.com These reactions often involve the use of other organometallic compounds, such as organolithium or organozinc reagents. The fundamental principle remains the same: a nucleophilic carbon attacks an electrophilic silicon center.

For instance, 4-phenylbutyllithium, which can be prepared from 4-phenylbutyl bromide and lithium metal, can react with trimethylchlorosilane to yield this compound. These reactions offer an alternative to Grignard reagents and may be advantageous in certain synthetic scenarios.

Silylation of Organic Substrates with Organosilanes and Strong Bases

An alternative approach involves the deprotonation of a suitable organic substrate using a strong base to generate a carbanion, which then reacts with an organosilane. For the synthesis of phenylbutylsilane derivatives, this might involve the deprotonation of a weakly acidic C-H bond in a precursor molecule, followed by quenching with a silyl (B83357) electrophile. However, the acidity of the benzylic protons in a phenylbutane chain is generally not sufficient for this to be a primary method for the synthesis of this compound. This method is more commonly applied to substrates with more acidic protons.

Modern Catalytic Strategies for Targeted Synthesis

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-Si bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Transformations for Arylsilane Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been adapted for the synthesis of arylsilanes. nih.govnih.gov While not directly forming an alkyl-silicon bond as in this compound, these methods are crucial for creating the arylsilane precursors that might be further modified.

For example, a palladium catalyst can be used to couple an aryl halide with a silylborane or a disilane (B73854) to form an aryl-silicon bond. A relevant application for analogous derivatives would be the palladium-catalyzed silylation of an aryl halide. mt.com

Aryl HalideSilylating AgentCatalystLigandBaseSolventProduct
Aryl ChlorideHexamethyldisilanePd(OAc)₂Biaryl phosphineLiOAcDioxane or DMFAryltrimethylsilane

This methodology provides a versatile route to a wide array of aryltrimethylsilanes from readily available aryl chlorides. mt.com

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reactions, such as the Kumada coupling, can be effectively used for the formation of C-Si bonds. organic-chemistry.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel catalyst. For the synthesis of this compound, this could involve the coupling of 4-phenylbutylmagnesium bromide with a silyl halide, although the direct reaction with trimethylchlorosilane is typically efficient without a catalyst. More complex silylations can benefit from nickel catalysis.

A more recent development is the nickel-catalyzed decarbonylative silylation of silyl ketones, which provides a novel route to arylsilanes. organic-chemistry.org This method involves the intramolecular rearrangement of a silyl ketone precursor to form the corresponding arylsilane, with carbon monoxide as a byproduct. organic-chemistry.org

SubstrateCatalystLigandAdditiveTemperatureProduct
Silyl KetoneNi(cod)₂PnBu₃Zn150°CArylsilane

This innovative approach expands the toolbox for the synthesis of structurally diverse arylsilanes under relatively mild conditions. organic-chemistry.org

Cobalt-Catalyzed Silylation Protocols

Cobalt-catalyzed hydrosilylation of alkenes represents a powerful and atom-economical method for the formation of carbon-silicon bonds. While a specific protocol for the direct synthesis of this compound from 4-phenyl-1-butene (B1585249) is not extensively detailed in the literature, the principles can be derived from studies on analogous terminal alkenes, particularly styrene (B11656) derivatives. The regioselectivity of the hydrosilylation (i.e., whether the silyl group adds to the terminal or internal carbon of the double bond) is a key consideration and can often be controlled by the choice of ligand on the cobalt catalyst.

The reaction typically involves the addition of a hydrosilane across the double bond of an alkene, catalyzed by a cobalt complex. For the synthesis of this compound, the precursor would be 4-phenyl-1-butene and a suitable trimethylsilane (B1584522) source. The regiochemical outcome is crucial, with anti-Markovnikov addition leading to the desired terminal silane (B1218182).

Research on cobalt-catalyzed hydrosilylation has identified that ligand design plays a pivotal role in directing the regioselectivity. For instance, cobalt complexes bearing bis(imino)pyridine (PDI) ligands have been shown to be effective. The steric properties of the ligand can influence whether the reaction proceeds via a Markovnikov or anti-Markovnikov pathway. In the context of synthesizing this compound, a catalyst system that favors anti-Markovnikov addition is essential.

A representative cobalt-catalyzed hydrosilylation reaction is depicted in the scheme below:

Scheme 1: General Cobalt-Catalyzed Hydrosilylation of a Terminal Alkene

The selection of the cobalt precursor, the ligand, and the silane are all critical parameters that must be optimized to achieve high yield and selectivity for the desired product.

Catalyst PrecursorLigandSilaneProduct TypeReference
CoCl₂Bis(imino)pyridine (EtBIP)PhSiH₃Markovnikov acs.org
CoCl₂Bis(imino)pyridine (iPrBIP)PhSiH₃anti-Markovnikov acs.org
Co(acac)₂PhosphinePh₂SiH₂VariesGeneral

This table presents representative data for cobalt-catalyzed hydrosilylation of alkenes, illustrating the influence of ligands on regioselectivity. The specific substrate is not 4-phenyl-1-butene but provides a model for the synthesis of related alkylsilanes.

Organophotocatalytic Silyl Transfer Reactions

A more recent and mild approach for the synthesis of analogous phenylbutylsilane derivatives involves organophotocatalytic silyl transfer. This method utilizes visible light to initiate the reaction, often proceeding under metal-free conditions. A notable example is the silyl transfer from silylboranes to alkenes, enabled by an organic photocatalyst.

In a specific study, the synthesis of Dimethyl(phenyl)(4–phenylbutyl)silane was achieved through an organophotocatalytic approach. This reaction employed a silylborane as the silicon source, an organic photocatalyst (4CzIPN), and a hydrogen atom transfer (HAT) agent in a mixed solvent system under blue LED irradiation. The reaction proceeds via the generation of a silyl radical, which then adds to the alkene.

The general procedure for this type of reaction involves dissolving the alkene, silylborane, photocatalyst, and any additives in a suitable solvent. The mixture is then degassed and irradiated with visible light for a specified period. The mild reaction conditions and the use of an organic photocatalyst make this an attractive method for the synthesis of complex organosilanes.

ComponentReagent/ConditionPurpose
Photocatalyst4CzIPN (3 mol%)Absorbs light and initiates the reaction
Silicon SourceSilylboraneProvides the silyl group
SubstrateAlkeneReacts with the silyl radical
AdditiveiPr₃SiSH (10 mol%)Hydrogen Atom Transfer (HAT) agent
SolventCH₃CN:MeOH (1:1)Dissolves reactants
Light Source24 W blue LEDsProvides energy for the photocatalyst
TemperatureRoom TemperatureMild reaction condition
AtmosphereN₂Inert atmosphere to prevent side reactions

This table outlines the optimized conditions for the organophotocatalytic synthesis of a Dimethyl(phenyl)(4–phenylbutyl)silane, an analog of the target compound.

Precursor Design and Chemical Reaction Optimization

The successful synthesis of this compound relies heavily on the careful selection of starting materials and the optimization of reaction conditions to maximize yield and selectivity.

Selection of Silicon-Containing Reagents and Reaction Conditions

The choice of the silicon-containing reagent is a critical factor in both cobalt-catalyzed and organophotocatalytic methods. In cobalt-catalyzed hydrosilylation, various hydrosilanes such as trimethylsilane, dimethylphenylsilane, and diphenylsilane (B1312307) can be used. The reactivity and steric bulk of the silane can influence the reaction rate and, in some cases, the regioselectivity. For the synthesis of this compound, trimethylsilane would be the direct precursor.

In the organophotocatalytic silyl transfer reactions, silylboranes have emerged as effective silicon sources. The nature of the substituents on the silicon atom of the silylborane can be varied to introduce different silyl groups into the final product.

Reaction conditions such as solvent, temperature, and catalyst loading must be carefully optimized. In cobalt-catalyzed systems, the choice of solvent can affect catalyst solubility and stability. The temperature is often a crucial parameter to control, as higher temperatures may lead to side reactions or catalyst decomposition. In organophotocatalytic reactions, the solvent can play a more active role, as seen with the use of a methanol (B129727) co-solvent which can associate with the boron atom of the silylborane, facilitating the generation of the silyl radical.

Stereoselective Synthesis Considerations in Phenylbutylsilane Formation

The synthesis of this compound from 4-phenyl-1-butene does not generate a stereocenter. However, if a related substrate such as 1-phenyl-1-butene were used, the hydrosilylation could lead to the formation of a chiral center at the benzylic position. In such cases, stereoselective synthesis becomes a significant consideration.

For cobalt-catalyzed hydrosilylation, the development of chiral ligands is a key strategy for achieving enantioselectivity. Chiral bisphosphine or P,N-ligands can coordinate to the cobalt center and create a chiral environment, influencing the facial selectivity of the alkene insertion into the Co-H or Co-Si bond. This can lead to the preferential formation of one enantiomer of the chiral silane product. While specific examples for the enantioselective synthesis of phenylbutylsilanes via cobalt catalysis are not abundant, the principles have been demonstrated for other prochiral alkenes. acs.org The choice of a suitable chiral ligand is paramount and often requires screening of various ligand scaffolds to achieve high enantiomeric excess.

Reaction Condition Screening and Yield Enhancement

To maximize the yield of the desired product, a systematic screening of reaction conditions is essential. In the context of organophotocatalytic silyl transfer, factors such as the photocatalyst, solvent composition, and the presence of additives are critical.

For instance, in the synthesis of the analogous Dimethyl(phenyl)(4–phenylbutyl)silane, a screening of reaction conditions revealed that a mixed solvent system of acetonitrile (B52724) and methanol was optimal. The inclusion of a thiol co-catalyst was also found to be beneficial for the reaction efficiency. The optimization process would typically involve varying one parameter at a time (e.g., photocatalyst loading, solvent ratio, reaction time) while keeping others constant to identify the conditions that provide the highest yield of the desired product. This systematic approach allows for the enhancement of the reaction's efficiency and selectivity.

Mechanistic Investigations of Reactions Involving Trimethyl 4 Phenylbutyl Silane

Fundamental Insights into Carbon-Silicon Bond Reactivity

The carbon-silicon (C-Si) bond in Trimethyl(4-phenylbutyl)silane is a key determinant of its chemical reactivity. This bond is generally characterized by its covalent nature, with a degree of polarization due to the difference in electronegativity between carbon (2.55) and silicon (1.90). This polarization results in a partial positive charge on the silicon atom and a partial negative charge on the carbon atom, influencing the regioselectivity of bond cleavage reactions.

Factors Influencing C-Si Bond Reactivity:

FactorDescriptionImpact on this compound
Electronic Effects The electron-donating or -withdrawing nature of substituents on silicon and carbon can influence the bond polarity and strength.The three methyl groups on the silicon atom are electron-donating, which can slightly increase the electron density on the silicon and strengthen the C-Si bond. The phenyl group at the end of the butyl chain has a more distant electronic influence.
Steric Hindrance The bulk of the groups attached to the silicon and carbon atoms can affect the accessibility of the C-Si bond to reagents.The trimethylsilyl (B98337) group provides a moderate level of steric hindrance around the silicon atom, which can influence the approach of catalysts or reagents.
Reaction Conditions The choice of catalyst, solvent, and temperature can dramatically alter the pathway and feasibility of C-Si bond cleavage.Acidic or basic conditions, as well as the presence of specific transition metal complexes, can promote the cleavage of the C-Si bond.

Elucidation of Catalytic Cycles in Silylation Processes

Silylation, the introduction of a silyl (B83357) group onto a molecule, is a fundamental transformation in organic synthesis. While this compound itself is a product of silylation, understanding the reverse process and related silylation reactions involving tetraalkylsilanes provides insight into the governing catalytic cycles. These cycles often involve transition metal catalysts that can activate otherwise inert bonds.

A common mechanistic pathway in catalytic silylation involves the following key steps:

Oxidative Addition: The catalyst, typically a low-valent transition metal complex, undergoes oxidative addition into a bond of the silylating agent. In the context of reactions involving tetraalkylsilanes, this could be the oxidative addition into a C-Si bond, although this is a high-energy process for unstrained systems.

Transmetalation (if applicable): If a second reagent is involved, a transmetalation step may occur where a group is transferred from the main group organometallic reagent to the transition metal center.

Reductive Elimination: The final step is typically a reductive elimination from the metal center, forming the desired silylated product and regenerating the active catalyst.

While direct catalytic cycles involving the cleavage of the C-Si bond in this compound for silylation are not extensively documented, related processes in organosilane chemistry suggest that such transformations would require highly active catalytic systems capable of overcoming the significant activation barrier associated with unstrained C-Si bond cleavage.

Understanding Alkyl Group Cross-Metathesis Pathways

The term "alkyl group cross-metathesis" is not a standard term in organometallic chemistry, as metathesis reactions typically involve the exchange of fragments between unsaturated molecules like olefins or alkynes. However, the concept of alkyl group exchange or cross-coupling involving tetraalkylsilanes can be considered. Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of new carbon-carbon bonds.

Mechanistic pathways for the cross-coupling of alkyl groups from a tetraalkylsilane with an organic halide, for example, would likely involve a catalytic cycle similar to those established for other cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama coupling). A plausible, though challenging, mechanistic cycle could involve:

Oxidative Addition: A low-valent transition metal catalyst (e.g., palladium or nickel) undergoes oxidative addition with an organic halide (R-X) to form an organometallic intermediate.

Transmetalation: The tetraalkylsilane, in this case, this compound, would need to be activated to participate in a transmetalation step. This is a difficult step for unactivated tetraalkylsilanes and often requires the presence of an activating agent, such as a fluoride (B91410) source, to generate a more reactive hypervalent silicate (B1173343) species. The alkyl group (the 4-phenylbutyl group or a methyl group) would then be transferred to the metal center.

Reductive Elimination: The two organic groups on the metal center would then undergo reductive elimination to form the new C-C bond, regenerating the active catalyst.

The efficiency of such a process would be highly dependent on the ability to selectively cleave a specific C-Si bond in this compound and the kinetics of the transmetalation step.

Intramolecular Activation Phenomena in Organosilane Transformations

The presence of a phenyl group in the butyl chain of this compound introduces the possibility of intramolecular activation, particularly of C-H bonds. Transition metal catalysts can coordinate to the π-system of the phenyl ring and subsequently activate a nearby C-H bond, leading to the formation of a metallacycle. This process, known as cyclometalation, is a well-established phenomenon in organometallic chemistry.

For this compound, intramolecular C-H activation could potentially occur at the ortho position of the phenyl ring or at one of the C-H bonds of the butyl chain. The formation of a five- or six-membered metallacycle is often favored. The mechanism would typically involve:

Coordination: The transition metal center coordinates to the phenyl ring.

C-H Activation: An intramolecular C-H bond is cleaved by the metal center, often through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. This results in the formation of a stable metallacyclic intermediate.

Further Reaction: This metallacycle can then undergo various subsequent reactions, such as insertion of other molecules or reductive elimination to form a functionalized product.

Such intramolecular activation pathways can offer high levels of regioselectivity due to the geometric constraints imposed by the chelation effect.

Radical and Ionic Mechanisms in Organosilane Chemistry

Beyond transition-metal-catalyzed reactions, the chemistry of this compound can also be governed by radical and ionic mechanisms.

Radical Mechanisms:

Silyl radicals can be generated from tetraalkylsilanes under certain conditions, such as photolysis or in the presence of radical initiators. For this compound, homolytic cleavage of a C-Si bond would generate a trimethylsilyl radical and a 4-phenylbutyl radical. However, due to the strength of the C-Si bond, this is a high-energy process. More commonly, silyl radicals are generated from hydrosilanes. Once formed, these radicals can participate in a variety of chain reactions.

A hypothetical radical reaction involving this compound could be initiated by a radical species abstracting a hydrogen atom from the butyl chain, leading to a carbon-centered radical. This radical could then undergo further transformations.

Ionic Mechanisms:

Ionic pathways for the cleavage of the C-Si bond in this compound typically involve strong electrophiles or nucleophiles.

Electrophilic Cleavage: Strong electrophiles can attack the C-Si bond. For example, protonolysis with a strong acid can lead to the cleavage of the C-Si bond, with the carbon atom being protonated. The presence of the phenyl group could influence the reactivity, particularly if cleavage of the bond to the carbon adjacent to the phenyl ring were possible in a related compound (a benzylic silane), where the resulting carbocation would be stabilized. In the case of this compound, the primary carbocation that would be formed is less stable.

Nucleophilic Cleavage: Nucleophilic attack at the silicon center can also lead to C-Si bond cleavage. This is often facilitated by the formation of a hypervalent silicon intermediate. The departing alkyl group would leave as a carbanion, a process that is generally unfavorable unless the carbanion is stabilized.

The specific reaction conditions will dictate whether a radical or ionic mechanism is favored.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering a detailed map of a molecule's structure. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to deduce the complete structural formula.

Proton NMR (¹H NMR) provides information on the different types of protons in a molecule. The spectrum of Trimethyl(4-phenylbutyl)silane is expected to show distinct signals corresponding to the trimethylsilyl (B98337) group, the aliphatic butyl chain, and the aromatic phenyl group. The chemical shift (δ), multiplicity (splitting pattern), and integral value (number of protons) of each signal are key to assigning the structure.

Based on the structure of this compound, the following ¹H NMR signals are predicted:

Trimethylsilyl (Si(CH₃)₃) Protons: A sharp singlet peak located far upfield, typically around 0.0 ppm. This is due to the electropositive nature of the silicon atom, which strongly shields the adjacent methyl protons. This signal would integrate to 9 protons.

Aliphatic Methylene Protons (CH₂): The four-carbon butyl chain gives rise to signals in the aliphatic region of the spectrum.

The methylene group attached to the silicon atom (-CH₂-Si) is expected to appear as a triplet around 0.5-0.7 ppm.

The two central methylene groups of the butyl chain (-CH₂-CH₂-) would likely appear as overlapping multiplets in the range of 1.3-1.7 ppm.

The benzylic methylene group (-CH₂-Ph), being adjacent to the electron-withdrawing phenyl ring, would be deshielded and appear further downfield as a triplet, typically around 2.6 ppm.

Phenyl (C₆H₅) Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.1 and 7.3 ppm. Due to the relatively simple substitution pattern, these 5 protons may appear as a complex, overlapping multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Si(CH₃)₃~0.0Singlet (s)9H
Si-CH₂-~0.5 - 0.7Triplet (t)2H
-CH₂-CH₂-~1.3 - 1.7Multiplet (m)4H
Ph-CH₂-~2.6Triplet (t)2H
Ar-H~7.1 - 7.3Multiplet (m)5H

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The predicted ¹³C NMR spectrum would feature:

Trimethylsilyl (Si(CH₃)₃) Carbon: A signal at a very high-field (low ppm value), typically below 0 ppm, for the three equivalent methyl carbons attached to silicon.

Aliphatic (Butyl Chain) Carbons: Four distinct signals corresponding to the four carbons of the butyl chain. The carbon attached to silicon (Si-CH₂) would be the most upfield of this group, with the other carbons appearing progressively downfield, culminating in the benzylic carbon (Ph-CH₂).

Aromatic (Phenyl) Carbons: Signals in the aromatic region (typically 125-145 ppm). The carbon atom directly attached to the butyl chain (the ipso-carbon) would appear as a weak signal around 143 ppm. The other aromatic carbons (ortho, meta, and para) would have distinct chemical shifts, generally appearing between 125 and 129 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
Si(CH₃)₃~ -2.0
Si-CH₂-~17.0
Si-CH₂-CH₂-~24.0
Ph-CH₂-CH₂-~36.0
Ph-CH₂-~37.0
Aromatic C (ortho, meta, para)~125 - 129
Aromatic C (ipso)~143

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of this compound would show correlation peaks connecting the ¹H signals of each methyl and methylene group to their corresponding ¹³C signals. For example, the proton signal at ~2.6 ppm would correlate with the carbon signal at ~37.0 ppm, confirming the Ph-CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations, typically over two or three bonds (²J and ³J couplings). This is exceptionally useful for piecing together the molecular structure. Key HMBC correlations for this compound would include:

A correlation from the trimethylsilyl protons (~0.0 ppm) to the adjacent methylene carbon (Si-CH₂).

Correlations from the benzylic protons (~2.6 ppm) to the ipso- and ortho-carbons of the phenyl ring, confirming the attachment of the butyl chain to the ring.

Correlations between adjacent methylene groups in the butyl chain, confirming the integrity of the aliphatic linker.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating volatile compounds from a mixture and identifying them. When this compound is analyzed by GC-MS, it is first vaporized and separated from other components before entering the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum shows the molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, characteristic fragments are observed nih.gov:

m/z 73: This is typically the base peak (most abundant ion) and corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Its high intensity is characteristic of trimethylsilyl compounds.

m/z 91: This fragment corresponds to the tropylium cation, [C₇H₇]⁺, formed by rearrangement and cleavage of the butyl chain at the benzylic position.

m/z 191: This fragment results from the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for trimethylsilyl compounds, forming the [M-CH₃]⁺ ion.

Table 3: Characteristic GC-MS Fragment Ions for this compound nih.gov

m/zProposed Fragment IonSignificance
73[Si(CH₃)₃]⁺Base Peak; characteristic of trimethylsilyl group
91[C₇H₇]⁺Tropylium ion; indicates a benzylic moiety
191[M - CH₃]⁺Loss of a methyl radical from the molecular ion

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₃H₂₂Si, is 206.1491 Da nih.gov.

An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition and distinguish it from other potential compounds that have the same nominal mass but different elemental formulas. For example, C₁₄H₂₆O (nominal mass 206) would have an exact mass of 206.1984 Da, which is easily differentiated by HRMS.

Compound Index

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary structural components: the trimethylsilyl group, the phenyl group, and the butyl chain.

While specific spectral data for this compound is not extensively published, the analysis of the closely related compound, trimethyl(phenyl)silane, provides a strong basis for interpreting its spectrum. The key difference is the presence of the four-carbon alkyl chain in this compound, which introduces characteristic aliphatic C-H stretching and bending vibrations.

Key IR Absorption Bands for this compound:

Trimethylsilyl Group (Si-(CH₃)₃): This group gives rise to several distinct peaks. A strong band is expected around 1250 cm⁻¹ due to the symmetric deformation (scissoring) of the C-H bonds in the methyl groups attached to the silicon atom researchgate.netresearchgate.net. The Si-C stretching vibrations are typically observed as strong bands in the 840-750 cm⁻¹ region researchgate.netresearchgate.net.

Phenyl Group (C₆H₅): The aromatic ring is identified by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region researchgate.net. Out-of-plane C-H bending vibrations also produce strong bands in the 900-675 cm⁻¹ range, which can indicate the substitution pattern of the ring.

Butyl Chain (-CH₂-CH₂-CH₂-CH₂-): The aliphatic butyl linker will exhibit strong C-H stretching vibrations from its methylene (CH₂) groups in the 2960-2850 cm⁻¹ range.

Si-C Bond: The stretching vibration of the silicon-carbon bond that links the silyl (B83357) group to the butyl chain also contributes to the signals observed in the fingerprint region of the spectrum researchgate.net.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups and data from analogous compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenyl (Aromatic)C-H Stretch> 3000Medium
Butyl (Aliphatic)C-H Stretch2960 - 2850Strong
Phenyl (Aromatic)C=C Stretch1600 - 1450Medium-Weak
TrimethylsilylSi-CH₃ Deformation~1250Strong
TrimethylsilylSi-C Stretch840 - 750Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the phenyl group. The trimethylsilylbutyl group acts as an auxochrome, a group that can influence the absorption wavelength and intensity.

The UV spectrum of related compounds like trimethyl(phenyl)silane shows a characteristic absorption range between 265–310 nm, which is attributed to the π–π* electronic transitions within the benzene ring researchgate.netresearchgate.net. For this compound, similar absorption patterns are expected, as the electronic structure of the phenyl ring is the dominant factor in its UV absorption. The alkylsilyl substituent may cause a slight shift in the absorption maximum (a batochromic or hypsochromic shift) compared to unsubstituted benzene.

Expected Electronic Transitions for this compound:

ChromophoreElectronic TransitionExpected λₘₐₓ Range (nm)
Phenyl Groupπ → π*265 - 310

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase khanacademy.org.

Flash column chromatography is a rapid and efficient preparative technique used to purify chemical compounds. For a relatively nonpolar compound like this compound, normal-phase flash chromatography is typically employed.

In this method, a glass column is packed with a polar stationary phase, most commonly silica (B1680970) gel silicycle.com. The crude product mixture is loaded onto the top of the column, and a nonpolar mobile phase (eluent), such as a mixture of hexanes and ethyl acetate, is passed through the column under pressure. The components of the mixture travel down the column at different rates based on their polarity. Nonpolar compounds like this compound have a weaker affinity for the polar silica gel and elute more quickly, while more polar impurities are retained on the column longer. By collecting fractions of the eluent, the desired product can be isolated in a purified form.

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive analytical technique used to monitor the progress of a chemical reaction researchgate.net. It operates on the same principles of separation as column chromatography but on a smaller scale.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of stationary phase (e.g., silica gel) aga-analytical.com.pl. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate via capillary action, separating the components of the spotted mixture khanacademy.org.

By comparing the spots from the reaction mixture over time to spots of the starting materials, chemists can determine when the reaction is complete. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. Due to the presence of the phenyl group, the spots for this compound can often be visualized under UV light.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound is inherently volatile and thermally stable, the principles of silanization are crucial in the broader context of GC analysis.

Silanization is a derivatization process where active hydrogen atoms in polar functional groups (like -OH or -NH) are replaced by a silyl group, typically a trimethylsilyl (TMS) group gcms.cz. This process reduces the polarity of the compound, minimizes hydrogen bonding, and thereby increases its volatility and thermal stability, making it more suitable for GC analysis gcms.cz.

Although this compound itself does not require this derivatization, silanization reagents are often used to treat the GC system itself. The inner surfaces of glass injector liners and chromatography columns can have active silanol (Si-OH) groups that may adsorb certain analytes, leading to peak tailing and loss of sample gcms.czwikipedia.org. Deactivating these surfaces by treating them with silanizing reagents masks these polar sites, ensuring a more inert pathway for the analyte and improving chromatographic performance gcms.cz.

Computational and Theoretical Studies on Trimethyl 4 Phenylbutyl Silane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.

For trimethyl(4-phenylbutyl)silane, these calculations can elucidate the electronic effects of the trimethylsilyl (B98337) and phenylbutyl groups. The silicon atom can influence the electronic environment of the aromatic ring and the alkyl chain through inductive and hyperconjugative effects. Computational studies on related silanes have shown that such calculations can predict reactivity trends, for instance, in H-abstraction reactions where the barrier energies can be significantly different from their alkane counterparts. nih.gov

Detailed research findings from quantum chemical calculations would typically include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density and Charge Distribution: Analysis of the electron density can reveal the partial atomic charges on each atom, highlighting centers of positive or negative charge that are susceptible to nucleophilic or electrophilic attack, respectively.

Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, offering a guide to intermolecular interactions and reactive sites.

Below is an illustrative table of data that could be obtained from quantum chemical calculations on this compound.

ParameterCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.2 eVRepresents the energy of the lowest energy unoccupied orbital, a target for electron acceptance.
HOMO-LUMO Gap8.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment0.4 DA small dipole moment indicates a relatively nonpolar molecule.
Partial Charge on Si+0.6 eSuggests the silicon atom is electron-deficient and a potential electrophilic site.
Partial Charge on C (ipso-phenyl)-0.1 eIndicates a slight electron-donating effect from the silylalkyl group to the phenyl ring.

Note: The data in this table is hypothetical and serves as an example of the type of information generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule. For a flexible molecule like this compound, with its rotatable bonds in the butyl chain, MD simulations are invaluable for exploring the potential energy surface and identifying stable conformations. nih.gov

The conformational landscape of long-chain alkylsilanes is known to be complex, and MD simulations can help in understanding how factors like temperature and the surrounding environment influence the preferred shapes of the molecule. researchgate.netdtic.mil The results of these simulations can be validated against experimental observables to ensure the accuracy of the underlying force fields. nih.gov

Key insights from MD simulations on this compound would include:

Conformational Ensembles: Identification of the most populated conformational states and the energy barriers between them.

Dihedral Angle Distributions: Analysis of the torsion angles along the butyl chain to understand the flexibility and preferred orientations of the molecular backbone.

The following table provides a hypothetical summary of results from a conformational analysis of this compound.

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (C-C-C-C)
Anti (extended)0.065~180°
Gauche 10.815~60°
Gauche 20.815~-60°
Eclipsed (transition state)3.5<1~0°

Note: This data is illustrative and represents typical results that would be obtained from molecular dynamics simulations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. youtube.com The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. uni-giessen.de

For reactions involving organosilanes, such as their synthesis or functionalization, computational modeling can provide detailed insights into the sequence of bond-breaking and bond-forming events. nih.govresearchgate.net For instance, in the reaction of a silane (B1218182) with a transition-metal complex, computational studies can help to understand the nature of the intermediates and transition states involved. researchgate.net

A typical workflow for reaction pathway modeling includes:

Geometry Optimization: Finding the minimum energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: Confirming the nature of the stationary points (minima or transition states) and calculating the zero-point vibrational energy.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure it connects the desired species.

An example of hypothetical data from a reaction pathway modeling study for the hydrosilylation of styrene (B11656) with trimethylsilane (B1584522) to form a related phenylalkylsilane is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Styrene + Trimethylsilane)0.0
2Transition State 1+25.0
3Intermediate-5.0
4Transition State 2+15.0
5Product (Phenylalkylsilane)-20.0

Note: The data presented is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for the identification and characterization of new compounds and for the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. For organosilanes, predicted 1H, 13C, and 29Si NMR spectra can be compared with experimental data to confirm the molecular structure. There is existing NMR data for structurally similar compounds like phenyltrimethylsilane and trimethylsilane which can serve as a reference. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy: The vibrational frequencies of a molecule, which are observed in infrared (IR) and Raman spectroscopy, can be calculated computationally. nih.gov This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared with experimental results to identify characteristic functional groups and confirm the molecular structure. researchgate.net

The table below shows hypothetical predicted spectroscopic data for this compound.

ParameterPredicted ValueExperimental Range for Similar Compounds
1H NMR δ (Si-CH3)0.1 ppm0.0 - 0.3 ppm
13C NMR δ (Si-CH3)-2.0 ppm-5.0 - 0.0 ppm
29Si NMR δ-5.0 ppm-10.0 - 5.0 ppm
IR Freq. (Si-C stretch)840 cm-1830 - 860 cm-1
IR Freq. (C-H stretch, aromatic)3050 cm-13000 - 3100 cm-1

Note: This data is for illustrative purposes and is based on typical values for organosilanes.

Thermodynamic Analyses of Organosilane Processes

Thermodynamic analysis, often performed using computational methods, is crucial for understanding the feasibility and equilibrium position of chemical reactions. researchgate.netacs.org By calculating thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), it is possible to predict whether a reaction will be spontaneous and to what extent it will proceed under given conditions of temperature and pressure. acs.orgmdpi.com

For organosilane processes, such as the synthesis of this compound, thermodynamic calculations can help to optimize reaction conditions to maximize the yield of the desired product. acs.org For example, a study on the synthesis of various organosilanes used the Gibbs free energy minimization method to determine the optimal temperature, pressure, and reactant ratios. acs.org

Key thermodynamic parameters that can be calculated include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy for the formation of a compound from its elements.

Reaction Enthalpy (ΔHrxn): The heat absorbed or released during a chemical reaction.

Reaction Gibbs Free Energy (ΔGrxn): A measure of the spontaneity of a reaction.

Below is a table with hypothetical thermodynamic data for a reaction involving the formation of this compound.

Thermodynamic ParameterCalculated ValueSignificance
ΔHf° (gas phase)-50.2 kcal/molIndicates the compound is stable relative to its constituent elements.
ΔGf° (gas phase)+25.8 kcal/molPositive value suggests the formation from elements is not spontaneous under standard conditions.
ΔHrxn for a synthesis reaction-30.5 kcal/molThe reaction is exothermic.
ΔGrxn for a synthesis reaction-15.1 kcal/molThe reaction is spontaneous under standard conditions.

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of Trimethyl 4 Phenylbutyl Silane in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Transformations

Organosilanes are highly versatile and privileged scaffolds in modern synthetic chemistry, largely due to the range of transformations they can undergo. researchgate.net While specific literature on the synthetic transformations of Trimethyl(4-phenylbutyl)silane is not abundant, its structural motifs suggest several potential applications as a synthetic intermediate. The carbon-silicon bond can be cleaved under specific conditions to generate a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, and the alkyl chain provides a spacer that can influence the steric and electronic properties of the resulting molecules. The synthesis of a broad range of functionalized tetraorganosilanes can be achieved through methods like zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents. organic-chemistry.org Such synthetic strategies could be adapted for the further functionalization of this compound, expanding its utility as a building block in the synthesis of more complex organic molecules.

Utilization in Catalysis and Reagent Design

The steric and electronic properties of organosilanes make them valuable components in the design of catalysts and reagents. Silanes play a versatile role in catalytic transformations, acting as hydride sources, transmetalation reagents, and starting materials for the synthesis of organosilicon compounds and polymers. acs.org In metal-catalyzed reactions, particularly those involving palladium, the steric bulk of the silane (B1218182) can significantly influence the reaction's outcome. acs.org The 4-phenylbutyl group in this compound introduces considerable steric hindrance, which could be exploited to control the stereoselectivity of catalytic reactions.

Precursors for Advanced Material Development (e.g., Silicon-based materials, films)

Organosilanes are fundamental precursors in the development of advanced silicon-based materials due to their ability to form stable siloxane networks and to be incorporated into polymer matrices.

Organosilane precursors are utilized in Chemical Vapor Deposition (CVD) processes to fabricate a variety of thin films. For example, trimethyl(phenyl)silane has been demonstrated as a precursor for the gas-phase deposition of hydrogenated silicon carbide (SiCx:H) films. researchgate.net This related compound's sufficient volatility and thermal stability make it suitable for CVD applications. researchgate.net By analogy, this compound, with its alkyl chain and phenyl group, could serve as a precursor for SiCx:H films with potentially different properties. The incorporation of the phenylbutyl group might influence the film's mechanical, optical, and dielectric properties. Methylsilanes, in general, are used as precursors for the CVD of low dielectric constant films and barrier layers in semiconductor manufacturing. gelest.com

Precursor TypeFilm TypeDeposition MethodPotential Application
MethylsilanesSiC, SiCN, SiCO:HCVDLow-k dielectric films, barrier layers
Trimethyl(phenyl)silaneSiCx:HCVDDielectric films
This compound (potential) SiCx:H with modified properties CVD Advanced dielectric films

Phenyl-rich silicone polymers are known for their excellent thermal properties and high refractive indices. researchgate.net The synthesis of such polymers often involves the use of phenyl-functionalized silanes. researchgate.netcfmats.com this compound could be a valuable monomer or co-monomer in the synthesis of specialized silicones. The phenylbutyl group would introduce flexibility and hydrophobicity, potentially leading to silicones with tailored properties for specific applications.

Furthermore, structurally similar compounds like 4-Phenylbutyltrichlorosilane are marketed as silane coupling agents that offer superior performance in adhesion promotion and enhanced chemical stability. made-in-china.com Silane coupling agents act as intermediaries, bonding organic materials to inorganic materials, which is crucial for improving the mechanical strength of composite materials. gelest.com The 4-phenylbutyl group in this compound could provide a durable and hydrophobic interface in such applications.

The incorporation of phenyl groups into silanes and the resulting polymers is a known strategy to enhance thermal stability. researchgate.netsisib.com Phenyl silanes are utilized in high-temperature applications due to the stability of the phenyl group. cfmats.com The presence of the phenylbutyl group in this compound suggests its potential use in modifying polymers to improve their thermal and mechanical properties. For example, the modification of polylactic acid (PLA) with alkoxysilanes through reactive extrusion has been shown to enhance its mechanical properties and hydrophobicity. mdpi.com Similarly, incorporating this compound into other polymer matrices could lead to materials with improved durability and resistance to thermal degradation. mdpi.comnih.gov

Polymer MatrixModifying Agent (Example)Resulting Property Enhancement
Polylactic Acid (PLA)N-octyltriethoxysilaneImproved mechanical and thermal properties, increased hydrophobicity
Various ResinsPhenyl silanesEnhanced thermal stability
CompositesSilane Coupling AgentsImproved mechanical strength and adhesion

Analytical Derivatization for Chromatographic Applications

In gas chromatography (GC), derivatization is a common technique used to modify analytes to improve their volatility, thermal stability, and chromatographic behavior. researchgate.net Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a widely used derivatization method for polar compounds such as alcohols, phenols, carboxylic acids, and amines. phenomenex.comgcms.cz This process reduces the polarity and boiling point of the analytes, making them more suitable for GC analysis. youtube.com

While specific applications of this compound as a derivatizing reagent are not documented, its trimethylsilyl (B98337) group is the key functional moiety in many common silylating agents. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl group to the analyte. sigmaaldrich.com The bulky 4-phenylbutyl group in this compound would likely make it less reactive and therefore less suitable as a general-purpose silylating agent compared to standard reagents. However, in specific analytical challenges, a bulky derivatizing agent might be used to achieve unique chromatographic separations or to introduce a specific mass spectral fragmentation pattern for selective detection.

Q & A

Q. What are the common synthetic routes for Trimethyl(4-phenylbutyl)silane, and how are reaction conditions optimized?

this compound is typically synthesized via alkylation of trimethylsilane with a 4-phenylbutyl halide (e.g., bromide or iodide) under inert conditions. A nucleophilic substitution mechanism is often employed, using catalysts like triethylamine to neutralize HX byproducts . For example:

  • Step 1 : React 4-phenylbutyl bromide with trimethylsilane in anhydrous THF.
  • Step 2 : Monitor reaction progress via TLC or GC-MS.
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate).

Q. Optimization Tips :

  • Use excess trimethylsilane to drive the reaction.
  • Maintain low temperatures (0–5°C) to minimize side reactions.
  • Confirm purity using 1H^1H-NMR and 13C^{13}C-NMR .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H^1H-NMR : Identify protons on the phenylbutyl chain (δ 7.2–7.4 ppm for aromatic protons) and trimethylsilyl group (δ 0.1–0.3 ppm) .
  • 29Si^{29}Si-NMR : Confirm silicon environment (δ −10 to −20 ppm for trimethylsilyl groups) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., EI-MS: [M+^+] at m/z corresponding to C13_{13}H22_{22}Si) .
  • IR Spectroscopy : Detect Si–C stretching (~1250 cm1^{-1}) and aromatic C–H bends (~700 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile silane byproducts.
  • Waste Management : Collect silane-containing waste in sealed containers for specialized disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can cross-coupling reactions functionalize this compound for advanced applications?

The phenylbutyl chain can be modified via:

  • Suzuki–Miyaura Coupling : Introduce boronate esters (e.g., using Pd catalysts) to attach aryl/heteroaryl groups .
  • Stille Coupling : Replace halides with stannane reagents (e.g., tributylstannyl derivatives) under Pd0^0 catalysis .
  • Heck Reaction : Alkylate the phenyl ring with alkenes for extended conjugation .

Q. Experimental Design :

  • Use Pd(PPh3_3)4_4 as a catalyst in degassed toluene at 80°C.
  • Monitor coupling efficiency via HPLC or 19F^{19}F-NMR (if fluorinated reagents are used) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies may arise due to:

  • Dynamic Processes : Conformational flexibility in solution (NMR) vs. static crystal structures (X-ray) .
  • Impurities : Trace solvents or byproducts skewing NMR shifts. Confirm purity via GC-MS.
  • Crystallographic Disorder : Refine X-ray data using software like SHELXL and compare with DFT-calculated structures .

Case Study : If 1H^1H-NMR suggests equatorial phenyl orientation but X-ray shows axial, analyze temperature-dependent NMR to assess rotational barriers .

Q. What strategies stabilize the silane group during harsh reaction conditions?

  • Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive Si–O bonds .
  • Mild Oxidants : Replace strong acids/bases with TEMPO or IBX for selective oxidations .
  • Low-Temperature Lithiation : Perform directed ortho-metalation at −78°C to prevent Si–C bond cleavage .

Q. How is computational modeling applied to predict reactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvation effects on silane stability in polar vs. nonpolar solvents .
  • Docking Studies : Model interactions with enzymes or catalysts for drug delivery or catalytic applications .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Chiral Induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation .
  • Asymmetric Catalysis : Employ chiral Pd or Rh complexes for enantioselective cross-couplings .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and confirm purity via circular dichroism (CD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(4-phenylbutyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(4-phenylbutyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.